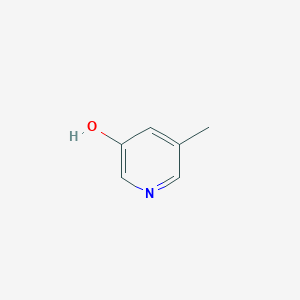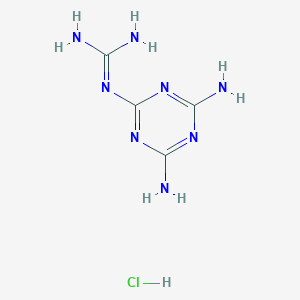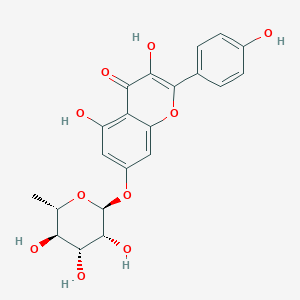
Kaempferol-7-rhamnoside
Descripción general
Descripción
Kaempferol-7-rhamnoside is a type of flavonoid, a class of compounds with various pharmacological effects. It is a glycoside derivative of kaempferol, where a rhamnose sugar is attached to the seventh carbon of the kaempferol structure. This compound has been studied for its biological activities, including depigmenting, anti-inflammatory, and antiatherogenic effects . It is found in various plants and has been isolated from different sources such as kenaf leaves and oriental herbs .
Synthesis Analysis
The synthesis of this compound is not directly described in the provided papers. However, it is typically isolated from plant sources through various extraction and purification techniques, such as far-infrared (FIR) irradiation, column chromatography, and high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis
This compound's structure is characterized by the presence of a rhamnose moiety attached to the kaempferol aglycone. The molecular structure influences its biological activity, as seen in the study where the 3-hydroxyl group of kaempferol was identified as an important pharmacophore, and the addition of rhamnose moieties was found to affect the biological activity negatively .
Chemical Reactions Analysis
The chemical reactions involving this compound are not extensively discussed in the provided papers. However, its ability to scavenge DPPH radicals indicates that it can participate in antioxidant reactions . Additionally, its interaction with proteins such as PD-1/PD-L1 suggests that it can engage in protein-ligand binding reactions, which may be relevant in its potential therapeutic applications .
Physical and Chemical Properties Analysis
This compound's physical and chemical properties, such as solubility, melting point, and specific rotation, are not detailed in the provided papers. However, its antioxidant properties are highlighted, with studies showing its ability to scavenge free radicals and protect LDL from oxidation . Its fluorescence properties have also been studied, with kaempferol derivatives exhibiting green fluorescence in alkaline conditions .
Relevant Case Studies
Several studies have demonstrated the potential health benefits of this compound. For instance, it has been shown to inhibit the depigmentation process and reduce nitric oxide production, which may be beneficial in treating inflammatory conditions . In the context of atherosclerosis, this compound has been found to prevent the disease by suppressing macrophage uptake of oxidized LDL . Additionally, it has been reported to inhibit the PD-1/PD-L1 interaction, which is a promising target in cancer immunotherapy .
Aplicaciones Científicas De Investigación
Anticancer Potential
Kaempferol-3-O-rhamnoside, closely related to Kaempferol-7-rhamnoside, has shown promise in anticancer research. Studies have revealed its ability to inhibit cell proliferation in a dose-dependent manner and induce apoptosis through the activation of the caspase signaling cascade, which involves caspase-9, caspase-3, and PARP. These findings suggest potential applications in breast cancer therapeutics and further exploration in this domain is warranted (Diantini et al., 2012). A similar study found that kaempferol-3-O-rhamnoside inhibited the proliferation of LNCaP prostate cancer cell lines by upregulating proteins involved in the caspase cascade pathway, indicating potential applications in prostate cancer treatment (Halimah et al., 2015).
Antioxidant and Anti-inflammatory Properties
Kaempferol and its glycosides, including kaempferol-3-O-rhamnoside and kaempferol-7-O-rhamnoside, have been studied for their multiple bioactivities, such as antitumor, antioxidant, and anti-inflammatory effects. Notably, kaempferol showed significant antiproliferative effects on various cancer cell lines, inhibited AKT phosphorylation, and activated caspases in HepG2 cells. Moreover, it demonstrated increased DPPH and ABTS radical scavenging activity and inhibited T cell proliferation and NO or ROS production in LPS-induced macrophage cells, showcasing its antioxidant and anti-inflammatory activities (Wang et al., 2018).
Skin Health and Anti-Microbial Effects
Kaempferol and its rhamnosides, isolated from Hibiscus cannabinus L., have been investigated for their anti-wrinkle and anti-microbial effects. In vitro studies demonstrated their ability to inhibit MMP-1 expression and promote cell proliferation, indicating potential applications in anti-aging skincare products. Furthermore, they exhibited antimicrobial activities against various microbes, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger, highlighting their potential in developing anti-microbial agents (Lee et al., 2012).
Immune System Modulation
Kaempferol and its glycoside, Kaempferol 7-O-rhamnoside, have been shown to inhibit PD-1/PD-L1 interaction, a critical pathway in immune response modulation. In vitro assays demonstrated their ability to significantly inhibit PD-1/PD-L1 interaction, suggesting potential applications in immune therapy and as a basis for developing small molecule inhibitors for PD-1/PD-L1 blockade (Kim et al., 2020).
Mecanismo De Acción
Target of Action
Kaempferol 7-O-rhamnoside, also known as Alpha-Rhamnoisorobin or Kaempferol-7-rhamnoside, is a potent α-glucosidase activity inhibitor . It has been shown to inhibit PD-1/PD-L1 interaction, which is closely related to the impairment of T cell functions and the escape of cancer cells from immune surveillance .
Mode of Action
Kaempferol 7-O-rhamnoside interacts with its targets, primarily α-glucosidase and PD-1/PD-L1, to exert its effects. By inhibiting α-glucosidase, it can potentially be used for diabetes . The inhibition of PD-1/PD-L1 interaction prevents the impairment of T cell functions, thereby preventing cancer cells from escaping immune surveillance .
Biochemical Pathways
The compound affects multiple biochemical pathways. In the context of cancer, it alters many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types . In the context of diabetes, it inhibits the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism .
Pharmacokinetics
It is known that the lipophilicity of kaempferol facilitates its absorption by passive diffusion
Result of Action
The molecular and cellular effects of Kaempferol 7-O-rhamnoside’s action are diverse. In cancer cells, it inhibits cell growth and induces cell death . In the context of diabetes, it inhibits α-glucosidase activity, which can potentially help manage blood sugar levels . It has also been shown to improve liver function by promoting proliferation, ameliorating oxidative stress, and regulating FXR target genes .
Action Environment
The action, efficacy, and stability of Kaempferol 7-O-rhamnoside can be influenced by various environmental factors. For instance, gut microbiota can remove terminal saccharides from kaempferol glucosides, exposing the glucose for absorption by enterocytes
Safety and Hazards
Propiedades
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17,19,21-24,26-28H,1H3/t8-,15-,17+,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNOUCSPWAGQND-GKLNBGJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174034 | |
| Record name | Kaempferol-7-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20196-89-8 | |
| Record name | Kaempferol-7-O-α-L-rhamnoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20196-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kaempferol-7-rhamnoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020196898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kaempferol-7-rhamnoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60174034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAEMPFEROL-7-RHAMNOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79YJI9GIF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




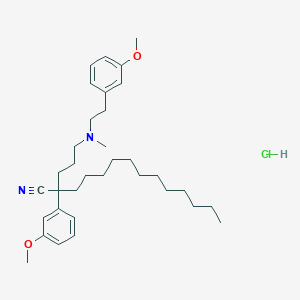
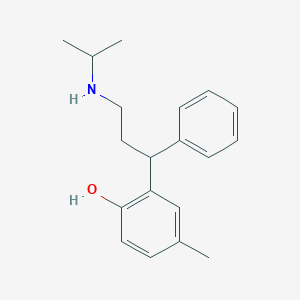
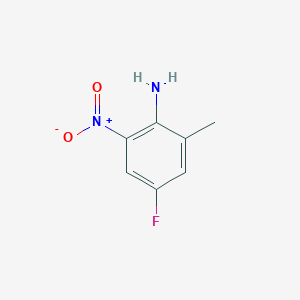
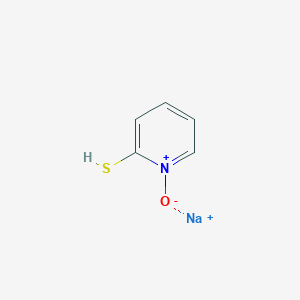
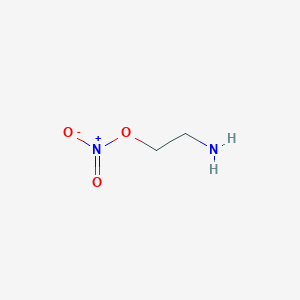

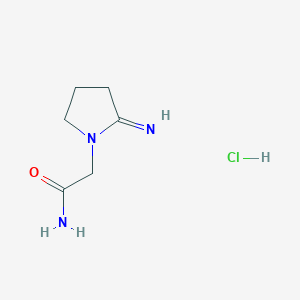
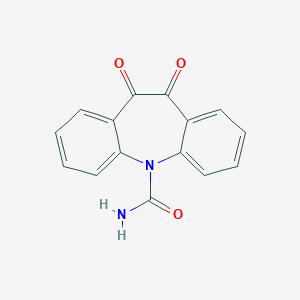
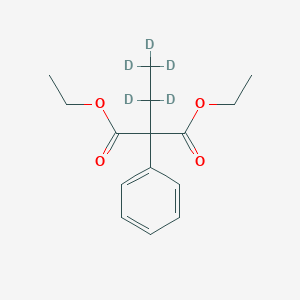

![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
